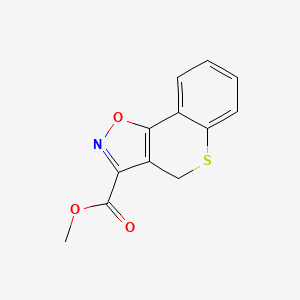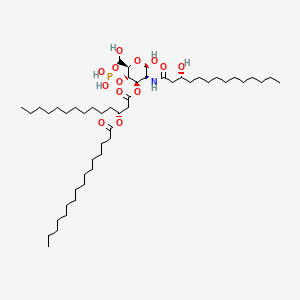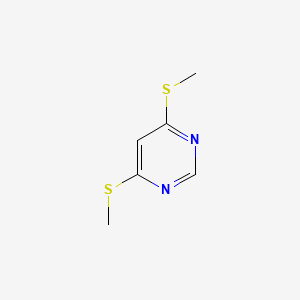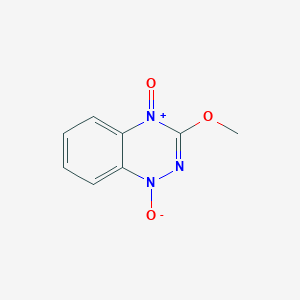
3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide is a chemical compound with the molecular formula C27H34O2PBr It is a phosphonium salt that features a triphenylphosphonium group attached to a 3,3-di(propan-2-yloxy)propyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 3,3-di(propan-2-yloxy)propyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium group can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Addition Reactions: The compound can add to unsaturated substrates, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like hydroxide ions, alkoxides, and amines. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phosphonium salts, while oxidation reactions can produce phosphine oxides.
Aplicaciones Científicas De Investigación
3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of 3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide involves its interaction with molecular targets through its phosphonium group. The compound can penetrate cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Once inside the cell, it can interact with various biomolecules, influencing cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(3-Dimethylamino)propyl-triphenylphosphonium bromide: This compound has a similar phosphonium group but with a different alkyl substituent.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Although structurally different, this compound shares some functional similarities in terms of its use as a stabilizer and antioxidant.
Uniqueness
3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide is unique due to its specific combination of a triphenylphosphonium group with a 3,3-di(propan-2-yloxy)propyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C27H35BrO2P+ |
|---|---|
Peso molecular |
502.4 g/mol |
Nombre IUPAC |
3,3-di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C27H34O2P.BrH/c1-22(2)28-27(29-23(3)4)20-21-30(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,22-23,27H,20-21H2,1-4H3;1H/q+1; |
Clave InChI |
AAVVGPXJZLGGPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC(C)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12806527.png)
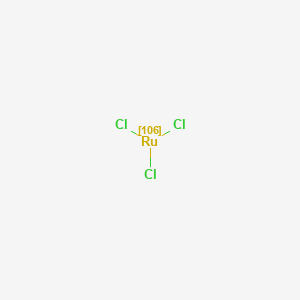
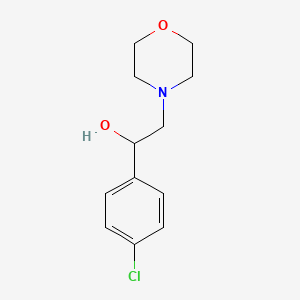
![10-methyl-4-phenyl-11-oxa-5,6λ4,7-trithiatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-12-one](/img/structure/B12806551.png)
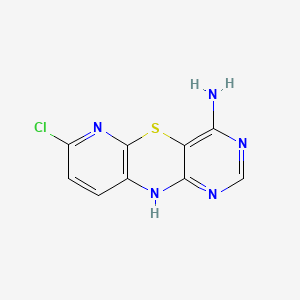
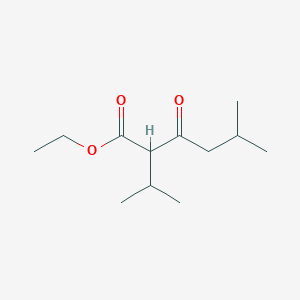
![4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12806561.png)


